
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic ring with a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also features 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule includes 1 secondary amide (aliphatic) and 1 tertiary amide (aromatic) .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .科学的研究の応用
Synthesis and Heterocyclic Chemistry
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide, as part of the broader family of sulfonamide-based compounds, has been the focus of significant research attention due to its unique chemical structure and potential for application in various scientific domains. The compound's synthesis and its inclusion in heterocyclic chemistry studies underline its importance in the development of new chemical entities with potential pharmacological applications.
Synthetic Routes and Chemical Reactivity : A notable study by Kiruthika, Nandakumar, and Perumal (2014) highlighted an efficient and straightforward route for synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulfonamides. This research emphasized a two-step protocol involving Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, showcasing the compound's role in synthesizing tri- and tetracyclic heterocycles in a one-pot fashion Kiruthika, S., Nandakumar, A., & Perumal, P. (2014). Organic Letters.
Biological Activity of Sulfonamide Hybrids : Ghomashi et al. (2022) reviewed the biological activities of sulfonamide hybrids, illustrating the significant pharmacological potentials of these compounds, including anti-bacterial, anti-carbonic anhydrase, and anti-tumor activities. The review specifically discussed the advances in designing and developing two-component sulfonamide hybrids, providing a comprehensive overview of the compound's relevance in medicinal chemistry Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.
Antimicrobial and Anticancer Properties
Antimicrobial Activity : The antimicrobial properties of sulfonamide derivatives have been extensively explored. For instance, Al-Said et al. (2010) synthesized novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, which were evaluated for their in vitro anticancer activity, demonstrating the potential utility of these compounds in developing new therapeutic agents Al-Said, M., Ghorab, M., Al-Qasoumi, S. I., El-Hossary, E. M., & Noaman, E. (2010). European Journal of Medicinal Chemistry.
Anticancer Applications : The anticancer applications of quinoline and sulfonamide hybrids have been a subject of significant interest. Solomon and Lee (2011) highlighted quinoline's role as a "parental" compound for synthesizing molecules with medical benefits, particularly noting the effective anticancer activity of certain quinoline-based compounds. This review shed light on the synthetic versatility of quinoline, enabling the generation of a vast array of structurally diverse derivatives with potential anticancer activities Solomon, V., & Lee, H. (2011). Current Medicinal Chemistry.
作用機序
While the specific mechanism of action for “N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
将来の方向性
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
特性
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-22(19-6-3-13-29-19)25-12-10-15-8-9-17(14-18(15)25)24-30(27,28)20-7-1-4-16-5-2-11-23-21(16)20/h1-9,11,13-14,24H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMWEQBPSXYPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

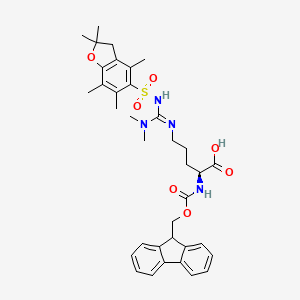
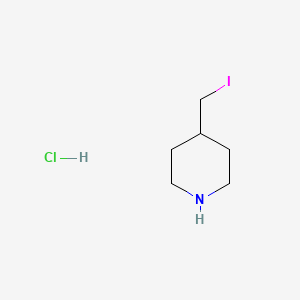

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

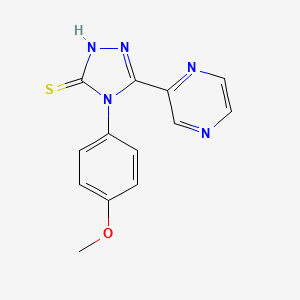
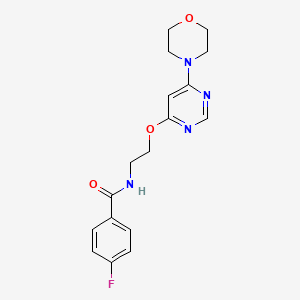

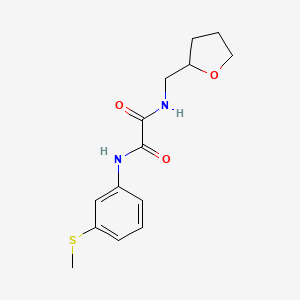
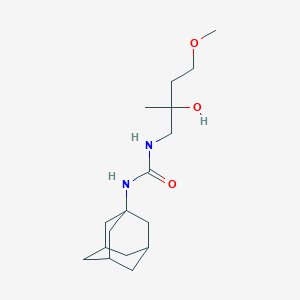
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)